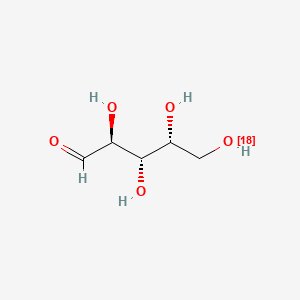
D-Lyxose-18O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lyxose-18O is a rare sugar, specifically an isotopically labeled form of D-Lyxose, where the oxygen atom at the 18th position is replaced with the isotope oxygen-18 D-Lyxose is a pentose sugar, meaning it contains five carbon atoms It is an aldose, which means it has an aldehyde group at the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
D-Lyxose-18O can be synthesized through several methods. One common approach involves the isomerization of D-Xylulose using D-Lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-Xylulose and D-Lyxose . The reaction conditions typically involve moderate temperatures and pH levels, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and sustainability . The use of D-Lyxose isomerase in large-scale production has shown promising results, with high yields and purity of the final product .
化学反応の分析
Types of Reactions
D-Lyxose-18O undergoes various chemical reactions, including:
Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.
Reduction: Reduction of D-Lyxose can yield D-Lyxitol.
Isomerization: As mentioned earlier, D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Isomerization: Enzymatic isomerization typically requires D-Lyxose isomerase and moderate temperatures.
Major Products Formed
Oxidation: D-Lyxonic acid
Reduction: D-Lyxitol
Isomerization: D-Xylulose
科学的研究の応用
D-Lyxose-18O has a wide range of applications in scientific research:
作用機序
The mechanism of action of D-Lyxose-18O involves its interaction with specific enzymes and metabolic pathways. D-Lyxose isomerase catalyzes the isomerization of D-Lyxose to D-Xylulose, which can then enter various metabolic pathways . The molecular targets include enzymes involved in sugar metabolism, and the pathways involved are primarily those related to carbohydrate metabolism .
類似化合物との比較
Similar Compounds
D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.
D-Mannose: Another aldose sugar with similar chemical properties.
L-Ribose: A rare sugar with applications in the synthesis of antiviral and anticancer agents.
Uniqueness of D-Lyxose-18O
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of oxygen-18 provides a distinct advantage in tracing and studying biochemical reactions .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2 |
InChIキー |
PYMYPHUHKUWMLA-OEQRBXGGSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH] |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















